N-Isopropyl Tadalafil N-Isopropyl Tadalafil
Brand Name: Vulcanchem
CAS No.: 171596-30-8
VCID: VC18000086
InChI: InChI=1S/C24H23N3O4/c1-13(2)26-11-21(28)27-18(24(26)29)10-16-15-5-3-4-6-17(15)25-22(16)23(27)14-7-8-19-20(9-14)31-12-30-19/h3-9,13,18,23,25H,10-12H2,1-2H3/t18-,23-/m1/s1
SMILES:
Molecular Formula: C24H23N3O4
Molecular Weight: 417.5 g/mol

N-Isopropyl Tadalafil

CAS No.: 171596-30-8

Cat. No.: VC18000086

Molecular Formula: C24H23N3O4

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl Tadalafil - 171596-30-8

Specification

CAS No. 171596-30-8
Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-propan-2-yl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Standard InChI InChI=1S/C24H23N3O4/c1-13(2)26-11-21(28)27-18(24(26)29)10-16-15-5-3-4-6-17(15)25-22(16)23(27)14-7-8-19-20(9-14)31-12-30-19/h3-9,13,18,23,25H,10-12H2,1-2H3/t18-,23-/m1/s1
Standard InChI Key BIVDXKUVGNOBJF-WZONZLPQSA-N
Isomeric SMILES CC(C)N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Canonical SMILES CC(C)N1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Introduction

Chemical Structure and Stereochemical Properties

Structural Modifications

The core structure of N-isopropyl tadalafil retains the benzodioxole and pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione framework of tadalafil but substitutes the methyl group at the piperazine nitrogen with an isopropyl chain (Table 1) . This modification increases hydrophobicity, potentially altering absorption and distribution profiles compared to the parent drug.

Table 1: Structural Comparison of Tadalafil and N-Isopropyl Tadalafil

PropertyTadalafilN-Isopropyl Tadalafil
Molecular FormulaC22H19N3O4\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{4}C24H23N3O4\text{C}_{24}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight (g/mol)389.40417.46
Key Functional GroupN-Methyl piperazineN-Isopropyl piperazine
CAS Registry Number171596-29-5 Not assigned

Stereochemical Considerations

Like tadalafil, N-isopropyl tadalafil exhibits cis (6R,12aR) and trans (6S,12aR) diastereomers. Nuclear magnetic resonance (NMR) chemical shifts of the H6 proton differentiate these configurations: cis isomers resonate near 6.15–6.19 ppm, while trans isomers appear at 6.75–7.02 ppm in dimethyl sulfoxide-d6 . The stereochemistry critically influences PDE-5 binding affinity, though specific data for this analogue remain unreported.

Synthesis and Isolation

Synthetic Pathways

N-Isopropyl tadalafil is synthesized via reductive amination or nucleophilic substitution reactions. A validated approach involves:

  • Amide Coupling: Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to facilitate diamide formation between sterically hindered amines and carboxylic acids .

  • Side Chain Modification: Introducing the isopropyl group through alkylation of the tadalafil precursor’s piperazine nitrogen .

Purification Techniques

Semi-preparative high-performance liquid chromatography (HPLC) with C18 columns (e.g., 250 × 10 mm, 5 μm) and acetonitrile/water gradients (40–80% over 30 min) achieves >95% purity . Recrystallization from isopropyl alcohol further refines the product .

Analytical Detection and Characterization

Chromatographic Methods

  • HPLC-DAD: Retention time shifts relative to tadalafil (e.g., 12.8 min vs. 14.2 min under 220 nm detection) aid preliminary identification .

  • LC-HRMS: Accurate mass measurements yield m/zm/z 418.1764 [M+H]⁺ (theoretical: 418.1760), with characteristic fragments at m/zm/z 262.1183 (benzodioxole cleavage) and 176.0702 (piperazine ring) .

Spectroscopic Techniques

  • NMR: Key signals include δ 1.05 ppm (isopropyl CH₃), δ 3.82 ppm (N-CH(CH₂)₂), and δ 5.91 ppm (benzodioxole CH₂) .

  • IR Spectroscopy: Absorbance at 1694 cm⁻¹ (C=O stretch) and 1472 cm⁻¹ (aromatic C=C) confirm core structural integrity .

Table 2: Analytical Methods for N-Isopropyl Tadalafil Detection

MethodConditionsLimit of Detection
HPLC-DAD C18 column, 40–80% acetonitrile, 1 mL/min0.1 μg/mL
LC-HRMS Q-TOF MS, ESI⁺ mode, 100–600 m/zm/z0.01 μg/mL
qNMR 500 MHz, DMSO-d6, 2,4-dinitrotoluene IS0.5 μg/mL

Pharmacological and Toxicological Implications

Adverse Effects

Adulterated supplements containing this analogue pose risks of:

  • Hypotension: Exaggerated vasodilation in patients taking nitrates .

  • Ischemic Stroke: Reported in cases of combined sildenafil/tadalafil analogue exposure .

  • Hepatotoxicity: Linked to unregulated manufacturing contaminants .

Regulatory and Legal Status

Global Regulatory Challenges

N-Isopropyl tadalafil is classified as a falsified medicinal product under EU Directive 2011/62/EU and prohibited by the US FDA . Despite this, its detection in Asia (67% of cases), Europe (22%), and North America (11%) highlights persistent distribution networks .

Detection in Dietary Supplements

Between 2015–2025, 26% of adulterated sexual enhancement products contained tadalafil analogues, with N-isopropyl tadalafil representing 3–5% of these . Common product forms include:

  • Herbal capsules labeled as “natural male enhancers.”

  • Liquid tonics marketed for “immediate stamina improvement.”

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